molecular formula C10H18N4 B8015761 1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine

1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine

Cat. No.: B8015761
M. Wt: 194.28 g/mol
InChI Key: RMWRCXOZMIBNDD-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a piperidine ring

Preparation Methods

The synthesis of 1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow chemistry techniques to scale up the process efficiently .

Chemical Reactions Analysis

1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine include other piperidine and pyrazole derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine .

Properties

IUPAC Name

1-methyl-3-(2-methylpiperidin-1-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-5-3-4-6-14(8)10-9(11)7-13(2)12-10/h7-8H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWRCXOZMIBNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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